molecular formula C9H7BrN2O B12834979 4-(4-Bromo-1H-pyrazol-1-yl)phenol

4-(4-Bromo-1H-pyrazol-1-yl)phenol

Cat. No.: B12834979
M. Wt: 239.07 g/mol
InChI Key: FUNVQXFBDGOHKZ-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Heterocycles in Chemical and Medicinal Sciences

Pyrazole and its derivatives are recognized as privileged scaffolds in medicinal chemistry and material science due to their wide range of biological activities and versatile chemical properties. nih.govencyclopedia.pubresearchgate.net The pyrazole nucleus is a core component of numerous compounds with therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antidepressant effects. nih.govwisdomlib.orgresearchgate.net The structural versatility of the pyrazole ring allows for the synthesis of a vast number of derivatives, making it a cornerstone in the development of new drugs and functional materials. encyclopedia.pubwisdomlib.orgresearchgate.net

The significance of pyrazoles stems from their ability to act as versatile building blocks in organic synthesis. encyclopedia.pub Their electron-rich nature and the presence of multiple reaction sites enable a wide array of chemical transformations. encyclopedia.pub This has led to their incorporation into various FDA-approved drugs, highlighting their importance in the pharmaceutical industry. researchgate.net Furthermore, pyrazole-containing compounds are investigated for their applications in agrochemicals and coordination chemistry. researchgate.netbeilstein-archives.org

Overview of Halogenated Pyrazole Derivatives in Research

The introduction of halogen atoms, such as bromine, into the pyrazole ring significantly influences the compound's physicochemical properties and biological activity. researchgate.netbeilstein-archives.org Halogenation, particularly at the C4 position of the pyrazole ring, is a common synthetic strategy. ijnrd.org Halogenated pyrazoles are valuable intermediates in organic synthesis, especially in transition-metal-catalyzed cross-coupling reactions, which allow for the construction of more complex molecular architectures. beilstein-archives.org

From a biological perspective, the presence of a halogen can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and oral absorption. Halogens can also engage in halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding. Research has shown that halogenated pyrazole derivatives exhibit a range of biological activities, including antimicrobial and anticancer properties. beilstein-archives.org For instance, the synthesis of 4-halogenated pyrazole derivatives has been explored to create novel bioactive compounds. beilstein-archives.org

Contextualization of the Phenolic Moiety in Pyrazole-Based Scaffolds

The phenolic hydroxyl group is a key functional group in many pharmacologically active compounds. When incorporated into a pyrazole scaffold, the phenolic moiety can significantly impact the molecule's biological profile. The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors. cymitquimica.com

Research on phenol-containing pyrazole derivatives has revealed their potential in various therapeutic areas. For example, pyrazole derivatives bearing a phenol (B47542) residue have been investigated as inhibitors of enzymes like meprin α and β. scispace.com Additionally, the combination of a pyrazole core with a phenolic structure is found in derivatives of natural products like curcumin (B1669340), which have been studied for their neuroprotective activities. nih.gov The synthesis of derivatives of 4-bromo-2-(pyrazol-5-yl)phenol has been pursued to develop new antibacterial agents. benthamdirect.com

Research Gaps and Rationale for Focused Investigation of 4-(4-Bromo-1H-pyrazol-1-yl)phenol

While the broader classes of pyrazoles, halogenated pyrazoles, and phenolic pyrazoles have been extensively studied, a specific focus on this compound is less prevalent in the current scientific literature. Much of the existing research utilizes similar structures as intermediates for the synthesis of more complex molecules. For instance, derivatives like 4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenol have been synthesized, indicating an interest in this general structural motif. bldpharm.comambeed.com

The unique combination of the 4-bromopyrazole unit and the N-linked phenol in this compound presents a compelling case for dedicated investigation. The bromine atom at the C4 position offers a handle for further functionalization through various coupling reactions, allowing for the creation of a library of novel compounds. The N1-aryl linkage, as opposed to a C-aryl linkage, influences the electronics and conformation of the molecule, which could translate to unique biological activities. A focused investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives could uncover new therapeutic agents or valuable chemical probes. The current lack of in-depth studies on this specific isomer represents a clear research gap and a promising avenue for future exploration in medicinal and materials chemistry.

Chemical Compound Data

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

4-(4-bromopyrazol-1-yl)phenol

InChI

InChI=1S/C9H7BrN2O/c10-7-5-11-12(6-7)8-1-3-9(13)4-2-8/h1-6,13H

InChI Key

FUNVQXFBDGOHKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)Br)O

Origin of Product

United States

Advanced Synthetic Methodologies for 4 4 Bromo 1h Pyrazol 1 Yl Phenol and Its Analogues

Conventional Synthetic Routes to Pyrazole-Phenol Linkages

Conventional methods for the synthesis of pyrazole-phenol compounds have been well-established, providing reliable pathways to these important molecular scaffolds. These routes typically involve a sequence of reactions, including the formation of the pyrazole (B372694) ring, its subsequent functionalization, and the final coupling with the phenolic component.

Cyclocondensation and Condensation Reactions for Pyrazole Ring Formation

The cornerstone of pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative, a method first established by Knorr. mdpi.com This versatile reaction allows for the formation of a wide array of substituted pyrazoles. The primary approach involves the reaction of a β-diketone with hydrazine, leading to the formation of the pyrazole ring. mdpi.comdergipark.org.tr The reaction proceeds through the condensation of the hydrazine with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration.

In the context of synthesizing precursors for 4-(4-bromo-1H-pyrazol-1-yl)phenol, a suitable 1,3-dicarbonyl compound is reacted with hydrazine hydrate (B1144303) or a substituted hydrazine. The choice of the 1,3-dicarbonyl compound determines the substituents at positions 3 and 5 of the pyrazole ring. For instance, the reaction of acetylacetone (B45752) with phenylhydrazine (B124118) yields 3,5-dimethyl-1-phenylpyrazole. jmcs.org.mx The use of unsymmetrical 1,3-diketones can lead to a mixture of regioisomers, a challenge that often requires careful control of reaction conditions or separation of the products. mdpi.combeilstein-journals.org

Another common strategy involves the use of β-ketoesters, which react with hydrazines to form pyrazolones. nih.gov These can then be further modified to achieve the desired pyrazole structure. The versatility of these condensation reactions allows for the introduction of various functional groups onto the pyrazole core, which can be crucial for the subsequent steps in the synthesis of complex molecules. nih.gov

ReactantsProductReaction TypeReference
1,3-Diketone, HydrazineSubstituted PyrazoleCyclocondensation mdpi.comdergipark.org.tr
Acetylacetone, Phenylhydrazine3,5-Dimethyl-1-phenylpyrazoleCyclocondensation jmcs.org.mx
β-Ketoester, HydrazinePyrazoloneCyclocondensation nih.gov

Strategies for Regioselective Bromination at the Pyrazole C-4 Position

The introduction of a bromine atom specifically at the C-4 position of the pyrazole ring is a critical step in the synthesis of this compound. This is typically achieved through electrophilic bromination of a pre-formed pyrazole ring. The C-4 position of the pyrazole ring is electron-rich and thus susceptible to electrophilic attack.

A variety of brominating agents can be employed for this purpose. N-Bromosuccinimide (NBS) is a commonly used reagent for the regioselective bromination of pyrazoles. nih.gov The reaction is often carried out in a suitable solvent, and the conditions can be optimized to achieve high yields of the desired 4-bromo-pyrazole derivative.

One-pot procedures have also been developed for the synthesis of 4-bromopyrazoles, where the cyclocondensation to form the pyrazole ring is immediately followed by bromination. jmcs.org.mxresearchgate.netjmcs.org.mx For example, a one-pot reaction of a 1,3-diketone with an arylhydrazine in the presence of N-bromosaccharin (NBSac) and a solid-supported acid catalyst can afford 4-bromopyrazoles in high yields under solvent-free conditions. jmcs.org.mxresearchgate.net This approach offers the advantage of procedural simplicity and reduced waste generation.

The choice of the brominating agent and reaction conditions is crucial to ensure high regioselectivity and avoid the formation of di- or poly-brominated products.

Pyrazole SubstrateBrominating AgentKey FeatureReference
N-ArylpyrazoleN-Bromosuccinimide (NBS)Regioselective C-4 bromination nih.gov
1,3-Diketone and ArylhydrazineN-Bromosaccharin (NBSac)One-pot synthesis of 4-bromopyrazoles jmcs.org.mxresearchgate.netjmcs.org.mx

Methods for Covalent Linkage of the Phenol (B47542) Moiety to the Pyrazole Nitrogen (N-1)

The final key step in the synthesis of this compound is the formation of the C-N bond between the N-1 atom of the pyrazole ring and the phenolic moiety. Several cross-coupling reactions have been effectively utilized for this N-arylation process.

The Ullmann condensation is a classical method for forming C-N bonds and involves the reaction of a pyrazole with an aryl halide in the presence of a copper catalyst, often at high temperatures. mdpi.comacs.orgnih.gov This method has been widely used for the synthesis of N-arylpyrazoles. The efficiency of the Ullmann reaction can be influenced by the nature of the copper catalyst, the base, and the solvent used. mdpi.com

A more modern and often milder alternative is the Chan-Lam coupling reaction . This copper-catalyzed reaction utilizes arylboronic acids as the aryl source to couple with N-H containing heterocycles like pyrazoles. oaji.netasianpubs.orgresearchgate.netasianpubs.org The Chan-Lam coupling typically proceeds under milder conditions than the Ullmann reaction and often exhibits a broader substrate scope and better functional group tolerance. oaji.net The reaction is usually carried out in the presence of a copper salt, a base, and an oxidant, often atmospheric oxygen.

Another powerful tool for N-arylation is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. This method can be used to couple pyrazoles with aryl halides or triflates. acs.org While highly effective, palladium catalysts can be more expensive than copper catalysts.

Coupling ReactionAryl SourceCatalystKey FeaturesReferences
Ullmann CondensationAryl HalideCopperClassical method, often requires high temperatures. mdpi.comacs.orgnih.gov
Chan-Lam CouplingArylboronic AcidCopperMilder conditions, broader substrate scope. oaji.netasianpubs.orgresearchgate.netasianpubs.org
Buchwald-Hartwig AminationAryl Halide/TriflatePalladiumHighly efficient, good functional group tolerance. acs.org

Sustainable and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of pyrazoles has also benefited from these advancements.

Solvent-Free and Aqueous Media Synthetic Protocols

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. To this end, solvent-free and aqueous media synthetic protocols for pyrazole synthesis have been developed.

Solvent-free reactions , often conducted by grinding the reactants together or using a minimal amount of a solid support, can lead to shorter reaction times, simpler work-up procedures, and higher yields. jmcs.org.mxresearchgate.netjmcs.org.mxresearchgate.net For instance, the one-pot synthesis of 4-bromopyrazoles from 1,3-diketones, arylhydrazines, and N-bromosaccharin can be efficiently carried out under solvent-free conditions using silica (B1680970) gel supported sulfuric acid as a catalyst. jmcs.org.mxresearchgate.net

Aqueous media synthesis utilizes water as a benign and inexpensive solvent. The synthesis of pyrazoles in water or aqueous-ethanolic mixtures has been reported to be an efficient and environmentally friendly alternative to traditional methods that use organic solvents. beilstein-journals.org The use of recyclable catalysts, such as Amberlyst-70, in aqueous media further enhances the green credentials of these protocols. organic-chemistry.org

Green ApproachKey FeatureExampleReferences
Solvent-Free SynthesisReduced solvent waste, often faster reactions.One-pot synthesis of 4-bromopyrazoles using a solid support. jmcs.org.mxresearchgate.netjmcs.org.mxresearchgate.net
Aqueous Media SynthesisUse of water as a benign solvent.Synthesis of pyrazoles in water or aqueous ethanol. beilstein-journals.orgorganic-chemistry.org

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. acs.orgscispace.commdpi.comkoreascience.kr Microwave irradiation can dramatically accelerate reaction rates, leading to shorter reaction times and often improved yields. This is due to the efficient and uniform heating of the reaction mixture.

The synthesis of pyrazoles and their derivatives has been extensively explored using microwave technology. For example, the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines can be completed in minutes under microwave irradiation, compared to hours with conventional heating. scispace.com Similarly, N-arylation reactions, such as the Buchwald-Hartwig amidation, can be performed efficiently under microwave conditions, facilitating the rapid synthesis of N-arylpyrazoles. acs.org

Microwave-assisted synthesis can also be combined with solvent-free conditions, further enhancing the green aspects of the methodology. scispace.com The direct N-arylation of pyrazoles with fluoronitrobenzene has been successfully achieved under solvent-free microwave irradiation, demonstrating the potential of this combined approach for the efficient and environmentally benign synthesis of pyrazole derivatives. semanticscholar.org

TechniqueAdvantagesApplication in Pyrazole SynthesisReferences
Microwave-Assisted Organic Synthesis (MAOS)Rapid reaction rates, shorter reaction times, improved yields.Cyclocondensation, N-arylation, solvent-free reactions. acs.orgscispace.commdpi.comkoreascience.krsemanticscholar.org

Catalytic and Nano-Catalytic Methodologies

The construction of the pyrazole scaffold and the crucial N-arylation step to form compounds like this compound can be significantly enhanced through the use of catalytic and nano-catalytic systems. These methods often provide milder reaction conditions, improved yields, and greater functional group tolerance compared to traditional approaches.

Catalytic approaches are prevalent in the synthesis of N-arylpyrazoles. For instance, copper-catalyzed Ullmann-type coupling reactions are a well-established method for forming the N-aryl bond. beilstein-journals.org A domino reaction involving the initial formation of a 3-substituted pyrazole from a hydrazine and an enaminone can be followed by an in-situ copper-catalyzed Ullmann coupling with an aryl halide to generate 1,3-substituted pyrazoles. beilstein-journals.org Similarly, palladium-catalyzed cross-coupling reactions of pyrazole derivatives with aryl triflates, using specialized phosphine (B1218219) ligands like tBuBrettPhos, provide an effective route to N-arylpyrazoles. organic-chemistry.org Another strategy involves the silver carbonate (Ag₂CO₃)-catalyzed aza-Michael addition of pyrazoles to α,β-unsaturated carbonyl compounds, which yields N-alkylated pyrazoles with high regioselectivity. nih.gov

In recent years, nano-catalysis has emerged as a green and highly efficient frontier in organic synthesis. pharmacognosyjournal.net Various nano-catalysts have been employed for the synthesis of pyrazole derivatives, offering advantages such as high surface area, reusability, and often, the ability to conduct reactions in environmentally benign solvents like water or even under solvent-free conditions. pharmacognosyjournal.netajgreenchem.compharmacophorejournal.com

Examples of nano-catalysts used in pyrazole synthesis include:

Zinc Oxide (ZnO) Nanoparticles : These have been successfully used for the condensation of 1,3-dicarbonyl compounds or ketoesters with hydrazines to produce pyrazole derivatives. nih.govresearchgate.netpharmacophorejournal.com The reactions often proceed at ambient temperature in aqueous media, providing excellent yields and easy work-up. researchgate.net

Graphene Oxide Nanoparticles : Acting as a Lewis base catalyst, graphene oxide facilitates the one-pot synthesis of pyrazoles from 1,3-dicarbonyls and hydrazines. This method is noted for its high yields and short reaction times. ajgreenchem.com

Cobalt Oxide (Co₃O₄) Nanocomposites : Silica-coated cobalt oxide nanocomposites have been used to catalyze the multicomponent synthesis of dihydropyrano[2,3-c]pyrazoles, demonstrating the versatility of magnetic nanoparticles in facilitating complex transformations. nih.gov

These catalytic systems represent powerful tools for synthesizing the 4-(4-bromo-1H-pyrazol-1-yl) moiety, potentially through the reaction of 4-bromopyrazole with 4-iodophenol (B32979) or by constructing the brominated pyrazole ring directly on a pre-formed N-aryl scaffold.

Table 1: Examples of Catalytic and Nano-Catalytic Methods in Pyrazole Synthesis

Catalyst Reactants Product Type Key Features
Cu(OTf)₂ / [BMIM-PF₆] Chalcone, Hydrazine 1,3,5-Trisubstituted pyrazole Ionic liquid medium, good yield. nih.gov
Nano ZnO 1,3-Diketone/Ketoester, Hydrazine Substituted pyrazole Green protocol, aqueous media, ambient temperature, excellent yields. nih.govresearchgate.net
Graphene Oxide 1,3-Dicarbonyl, Hydrazine Substituted pyrazole Lewis base catalysis, high yields, rapid reaction. ajgreenchem.com
Ag₂CO₃ Pyrazole, α,β-Unsaturated carbonyl N-alkylated pyrazole High regioselectivity, switchable stereosynthesis. nih.gov
Pd-catalyst / tBuBrettPhos Pyrazole, Aryl triflate N-arylpyrazole Effective for coupling with aryl triflates. organic-chemistry.org

Multicomponent Reaction (MCR) Strategies for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. beilstein-journals.orgmdpi.com Various MCRs have been developed for the synthesis of pyrazole and fused-pyrazole scaffolds, which could be adapted for the synthesis of this compound analogues.

A common MCR strategy for pyrazoles involves the condensation of a hydrazine, a 1,3-dicarbonyl compound (or its equivalent), and an aldehyde. beilstein-journals.org For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine, catalyzed by ytterbium perfluorooctanoate [Yb(PFO)₃], yields highly substituted pyrazoles. beilstein-journals.org To synthesize the target compound's core, one could envision using 4-hydroxyphenylhydrazine, a brominated 1,3-dicarbonyl equivalent, and a suitable third component.

Another powerful MCR involves the reaction of aldehydes, malononitrile, a β-ketoester, and hydrazine hydrate. nih.govmdpi.com This four-component reaction, often catalyzed by a simple base like piperidine (B6355638) in an aqueous medium, leads to the formation of pyrano[2,3-c]pyrazole derivatives in excellent yields. mdpi.com The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a recyclable solvent has also been reported to efficiently mediate the MCR of aryl glyoxals, aryl thioamides, and pyrazolones to create pyrazole-linked thiazoles. acs.org

These MCRs offer a convergent and diversity-oriented approach to pyrazole synthesis. By systematically varying each component, large libraries of analogues can be generated efficiently, which is a significant advantage in medicinal chemistry for structure-activity relationship (SAR) studies.

Table 2: Multicomponent Reaction Strategies for Pyrazole Synthesis

No. of Components Reactants Catalyst/Solvent Product Type
Three Aldehydes, β-Ketoesters, Hydrazines Yb(PFO)₃ Persubstituted pyrazoles. beilstein-journals.org
Three Enaminones, Benzaldehyde, Hydrazine-HCl Ammonium acetate (B1210297) / Water 1-H-pyrazole derivatives. longdom.org
Four Aldehydes, Malononitrile, β-Ketoester, Hydrazine hydrate Piperidine / Water Pyrano[2,3-c]pyrazoles. nih.govmdpi.com
Three Aryl glyoxal, Aryl thioamide, Pyrazolones HFIP Thiazole-linked pyrazoles. acs.org

Polymer-Supported Reagents and Solid-Phase Synthesis Techniques

Solid-phase organic synthesis (SPOS) and the use of polymer-supported reagents have revolutionized the construction of compound libraries by simplifying purification and enabling automation. rsc.orgcam.ac.uk These techniques are well-suited for the multi-step synthesis of substituted pyrazoles. rsc.orgacs.orgmdpi.com

In a typical solid-phase approach, a starting material is covalently attached to an insoluble polymer resin, often via a cleavable linker. mdpi.com Subsequent reactions are carried out in solution, and purification is achieved by simply filtering the resin and washing away excess reagents and byproducts. This strategy avoids the need for traditional chromatographic purification after each step. durham.ac.uk For pyrazole synthesis, one could immobilize an acetyl-functionalized carboxylic acid on a Rink amide resin. mdpi.com This resin-bound β-ketoester can then be condensed with an ester, cyclized with a hydrazine (e.g., 4-hydroxyphenylhydrazine), and subsequently cleaved from the support to release the desired pyrazole. nih.gov

An alternative approach involves using polymer-supported reagents, where the reagent is immobilized on the solid support while the substrate remains in solution. rsc.orgdurham.ac.uk This combines the benefits of solution-phase kinetics with the purification advantages of solid-phase synthesis. For example, a multi-step synthesis of 4,5-dihydro-1H-pyrazoles has been demonstrated starting from alcohols. The alcohol is first oxidized to an aldehyde using polymer-supported perruthenate (PSP), followed by a polymer-supported Mukaiyama aldol (B89426) condensation to form an α,β-unsaturated ketone, which is then cyclized with a hydrazine. rsc.orgdurham.ac.uk

These solid-supported methods are highly adaptable for combinatorial chemistry, allowing for the rapid and clean synthesis of diverse pyrazole libraries by varying the building blocks in each step. acs.orgmdpi.com

Table 3: Solid-Phase and Polymer-Supported Synthesis of Pyrazoles

Technique Key Intermediate/Reagent Steps Advantage
Solid-Phase Synthesis Resin-immobilized β-ketoamide Cyclization with hydrazine and Lawesson's reagent, followed by cleavage. acs.org Ease of product isolation, removal of excess noxious reagents. acs.org
Solid-Phase Synthesis Resin-supported acetyl carboxylic acids Condensation with esters, cyclization with hydrazines, cleavage. nih.gov General method for highly substituted pyrazoles with controlled isomer ratio. nih.gov
Polymer-Supported Reagents Polymer-supported perruthenate (PSP) Oxidation of alcohol to aldehyde, followed by further reaction. rsc.org Clean synthesis without chromatographic purification. rsc.orgcam.ac.uk

Considerations for Chiral Synthesis and Stereoselective Approaches

The target compound, this compound, is achiral. However, chirality can be a critical feature in its analogues, particularly for applications in medicinal chemistry where enantiomers often exhibit different biological activities. researchgate.net Therefore, stereoselective synthetic methods are essential for accessing enantiomerically pure pyrazole derivatives.

Stereoselectivity can be introduced by using chiral auxiliaries, chiral catalysts, or chiral starting materials. One notable approach involves the use of tert-butanesulfinamide as a chiral auxiliary. rsc.orgrsc.org Condensation of the chiral auxiliary with an aldehyde generates a chiral sulfinylimine. Stereoselective addition of a nucleophile to this imine, followed by removal of the auxiliary and subsequent cyclization steps, can lead to the formation of pyrazole derivatives with a chiral center adjacent to a pyrazole nitrogen. rsc.orgrsc.org

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of pyrazole-containing heterocycles. For instance, the domino Michael addition reaction to synthesize chiral dihydropyrano[2,3-c]pyrazoles can be rendered stereoselective by using bifunctional organocatalysts, such as those based on quinine/squaramide. metu.edu.tr Furthermore, the regio- and stereoselective aza-Michael addition of pyrazoles to conjugated carbonyl alkynes can be controlled to produce either (E)- or (Z)-N-carbonylvinylated pyrazoles by the presence or absence of a silver carbonate catalyst. nih.gov

While not directly applicable to the parent compound, these stereoselective strategies are invaluable for the synthesis of advanced analogues where a specific three-dimensional arrangement of substituents is required for biological function.

Spectroscopic and Structural Elucidation of 4 4 Bromo 1h Pyrazol 1 Yl Phenol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the precise arrangement of atoms and their connectivity within 4-(4-Bromo-1H-pyrazol-1-yl)phenol can be determined.

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a related compound, 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenol, provides insight into the types of proton signals expected for the title compound. In the ¹H NMR spectrum of derivatives, distinct signals are observed for the pyrazole (B372694) and phenol (B47542) rings. For instance, in a similar pyrazole derivative, signals for the pyrazole protons appear as singlets, while the protons on the phenolic ring typically exhibit doublet or multiplet patterns due to spin-spin coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. In the ¹³C NMR spectrum of pyrazole derivatives, characteristic chemical shifts are observed for the carbon atoms of both the pyrazole and phenyl rings. For example, in a related compound, the carbon atoms of the pyrazole ring show distinct resonances, as do the substituted and unsubstituted carbons of the phenol ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Below is a table of predicted NMR data based on the analysis of similar structures.

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrazole C-H7.5 - 8.5110 - 140
Phenol C-H6.8 - 7.5115 - 130
Phenol C-O-150 - 160
Phenol C-N-135 - 145
Pyrazole C-Br-90 - 100

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Two-dimensional NMR techniques are instrumental in establishing the precise connectivity and spatial relationships between atoms. github.ioyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. github.ioyoutube.comsdsu.edu For this compound, COSY would reveal correlations between adjacent protons on the phenolic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. github.ioyoutube.comsdsu.edu This is crucial for assigning the carbon signals based on their corresponding, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. github.ioyoutube.comsdsu.edu This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule, such as the pyrazole and phenol rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. This is valuable for determining the three-dimensional structure and conformation of the molecule in solution.

Through a combined analysis of these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the molecular structure of this compound. escholarship.orgyoutube.com

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure.

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to specific functional groups. For the related p-bromophenol, characteristic peaks are observed for the O-H stretch of the hydroxyl group (around 3300-3600 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching within the aromatic rings (around 1400-1600 cm⁻¹), and the C-Br stretching vibration (typically below 800 cm⁻¹). nist.gov The spectrum for 4-bromopyrazole also shows characteristic bands. spectrabase.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also exhibit bands for the aromatic ring vibrations and the C-Br bond.

Interactive Data Table: Expected Vibrational Frequencies

Vibrational ModeExpected Wavenumber (cm⁻¹)
O-H Stretch (Phenol)3300 - 3600
Aromatic C-H Stretch3000 - 3100
C=C Aromatic Ring Stretch1400 - 1600
C-O Stretch (Phenol)1200 - 1300
C-N Stretch1100 - 1300
C-Br Stretch< 800

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Analysis

Electronic spectroscopy provides insights into the electronic transitions within a molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the aromatic pyrazole and phenol rings. The conjugation between the two rings would likely result in a red shift (shift to longer wavelengths) of the absorption maxima compared to the individual, unsubstituted rings. The presence of the bromine atom and the hydroxyl group can also influence the position and intensity of the absorption bands. researchgate.netscienceopen.com

Fluorescence Analysis: Many pyrazole derivatives are known to be fluorescent. researchgate.net Upon excitation at an appropriate wavelength (determined from the UV-Vis absorption spectrum), this compound may exhibit fluorescence emission. The fluorescence spectrum, including the emission maximum and quantum yield, provides information about the excited state properties of the molecule. The nature of the solvent can also influence the fluorescence properties.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. arabjchem.orgoncternal.comrsc.org For this compound (C₉H₇BrN₂O), HRMS would provide a highly accurate mass measurement that can distinguish it from other compounds with the same nominal mass. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be a key feature in the mass spectrum, showing a characteristic M and M+2 pattern.

Interactive Data Table: HRMS Data for this compound

IonCalculated m/z
[M+H]⁺ (with ⁷⁹Br)238.9818
[M+H]⁺ (with ⁸¹Br)240.9797
[M-H]⁻ (with ⁷⁹Br)236.9672
[M-H]⁻ (with ⁸¹Br)238.9651

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. acs.orgmdpi.comacs.org If a suitable single crystal of this compound can be grown, SCXRD analysis would provide precise bond lengths, bond angles, and torsion angles. researchgate.net This technique would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and π-π stacking between the aromatic rings. researchgate.net This detailed structural information is invaluable for understanding the solid-state properties of the compound and for correlating its structure with its observed spectroscopic properties.

Based on a comprehensive search of available scientific literature, detailed experimental data for the specific chemical compound This compound is not publicly available.

Specifically, the following information, which is required to generate the requested article, could not be located:

Crystallographic Data: No published crystal structure was found for this compound. Consequently, information regarding its bond lengths, bond angles, and dihedral angles is not available.

Spectroscopic and Structural Analysis: There is a lack of published research detailing the intramolecular tautomerism, hydrogen bonding networks, or the supramolecular assembly and crystal packing of this specific compound.

While information exists for other positional isomers, such as 4-bromo-2-(1H-pyrazol-3-yl)phenol, and other related pyrazole derivatives, this data is not applicable to the requested compound due to the strict requirement to focus solely on this compound.

Therefore, it is not possible to provide an article that adheres to the specified detailed outline and content requirements. The generation of such an article would necessitate access to primary research data that does not appear to be in the public domain at this time.

Theoretical and Computational Chemistry of 4 4 Bromo 1h Pyrazol 1 Yl Phenol

Density Functional Theory (DFT) Calculations and Quantum Chemical Characterization

DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), have been widely employed to investigate the properties of pyrazole (B372694) derivatives. derpharmachemica.combohrium.com These computational methods allow for a detailed analysis of the molecule's electronic structure and behavior.

Geometry Optimization and Conformational Landscape Exploration

The initial step in computational analysis involves optimizing the molecular geometry to find the most stable conformation. For pyrazole derivatives, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. nih.gov These calculations have shown that for substituted pyrazoles, different tautomeric forms can exist, and DFT can determine the most stable isomer. For instance, in 4-bromo-1H-pyrazoles, the 3-bromo tautomer is generally found to be more stable than the 5-bromo tautomer, a finding supported by both solid-state NMR and X-ray crystallography. researchgate.net The optimized geometry is crucial for subsequent calculations of other molecular properties.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Electron Density Distribution

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding a molecule's chemical reactivity and kinetic stability. ajchem-a.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. dergipark.org.tr The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For pyrazole derivatives, the HOMO is often localized on the pyrazole and phenyl rings, while the LUMO distribution can vary depending on the substituents. researchgate.net The energy gap influences the molecule's electronic properties and its potential for charge transfer within the molecule. nih.gov

Table 1: Frontier Molecular Orbital Properties

Parameter Value (eV)
EHOMO -6.260 nih.gov
ELUMO -0.552 nih.gov
Energy Gap (ΔE) 5.708 nih.gov

(Note: The values are for a representative pyrazole derivative and may vary for 4-(4-Bromo-1H-pyrazol-1-yl)phenol)

Molecular Electrostatic Potential (MEP) Surface Analysis for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. ajchem-a.comuni-muenchen.de The MEP surface displays regions of different electrostatic potential, typically color-coded. Red areas indicate negative potential (electron-rich), making them targets for electrophiles, while blue areas represent positive potential (electron-poor) and are prone to nucleophilic attack. ajchem-a.comresearchgate.net

In pyrazole derivatives, the nitrogen atoms of the pyrazole ring often exhibit a negative electrostatic potential, indicating their role as potential sites for electrophilic attack. nih.gov The hydroxyl group's oxygen atom in the phenol (B47542) ring would also be an electron-rich site. Conversely, hydrogen atoms and regions with lower electron density appear as blue, indicating electrophilic character. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns with the Lewis structure concept. uni-muenchen.de This method is used to study charge delocalization, hyperconjugative interactions, and the stability arising from these interactions. dergipark.org.tr

Prediction and Interpretation of Vibrational Spectra (FT-IR, Raman)

Computational methods, specifically DFT, are highly effective in predicting and interpreting the vibrational spectra (FT-IR and Raman) of molecules. derpharmachemica.com By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data. bohrium.com This comparison aids in the assignment of specific vibrational modes to the observed spectral bands. derpharmachemica.com

For pyrazole derivatives, characteristic vibrational frequencies include the N-H stretching, C-H stretching, C=C and C=N stretching of the aromatic rings, and various bending vibrations. derpharmachemica.com The calculated spectra generally show good agreement with experimental results, allowing for a reliable interpretation of the molecule's vibrational behavior. acs.org

Calculation of Global and Local Reactivity Descriptors (e.g., Fukui Functions, Parr functions)

Local reactivity descriptors, like the Fukui function (f(r)) and Parr functions, identify the most reactive sites within a molecule for specific types of reactions (nucleophilic, electrophilic, or radical attack). scielo.org.mxmdpi.com The Fukui function indicates the change in electron density at a particular point when an electron is added to or removed from the system. scielo.org.mx These descriptors are crucial for predicting the regioselectivity of chemical reactions. dergipark.org.tr For instance, the sites with the highest values of f+(r) are most susceptible to nucleophilic attack, while those with the highest f-(r) are prone to electrophilic attack. scielo.org.mx

Table 2: Global Reactivity Descriptors

Descriptor Formula
Chemical Potential (μ) (EHOMO + ELUMO) / 2
Chemical Hardness (η) (ELUMO - EHOMO) / 2
Global Softness (S) 1 / η
Electrophilicity Index (ω) μ2 / (2η)

(Note: These are the general formulas for the descriptors)

Assessment of Non-Linear Optical (NLO) Properties

The investigation into the non-linear optical (NLO) properties of organic molecules has become a significant area of materials science, driven by their potential applications in modern technologies like optical data storage, telecommunications, and optical signal processing. Pyrazole derivatives, in particular, have emerged as a promising class of NLO materials due to their inherent electronic characteristics and synthetic versatility. nih.govnih.gov The NLO response of these molecules can be finely tuned through the strategic addition of various functional groups, which can enhance their hyperpolarizability.

Computational methods, especially Density Functional Theory (DFT), serve as powerful tools for predicting and understanding the NLO properties of molecules. ekb.egnih.gov Key parameters such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) are calculated to assess a compound's potential as an NLO material. researchgate.net A high hyperpolarizability value, often compared to that of a standard reference material like urea, is indicative of a significant NLO response. scispace.com

The NLO properties of pyrazole-containing organic molecules are influenced by the nature and position of substituents on the pyrazole ring. tandfonline.com The introduction of electron-donating and electron-accepting groups can create a "push-pull" system, facilitating intramolecular charge transfer (ICT) and enhancing the NLO response. nih.govekb.eg

A comprehensive understanding of the NLO properties of This compound would necessitate specific computational analysis. However, based on the established principles of NLO materials and the documented effects of similar substituents on pyrazole systems, it can be inferred that this compound likely possesses notable NLO characteristics. The interplay between the electron-donating phenol and the electron-withdrawing bromine atom attached to the pyrazole core suggests a potential for significant first-order hyperpolarizability.

The following table summarizes the calculated NLO properties of various pyrazole derivatives from the literature, providing a comparative context for the potential NLO response of This compound .

Compound NameDipole Moment (μ) (Debye)First Hyperpolarizability (βtot) (esu)Computational Method
(E)-4-((1,1-dioxido-3-oxobenzo[b]thiophen-2(3H)-ylidene) ethyl)-1-phenyl-1H-pyrazol-5(4H)-one~8-9-B3LYP/6-311++G(d,p)
5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide derivative (9f)--PBE0-D3BJ/def2-TZVP
Bis-spiropipridinon/pyrazole derivatives--DFT-B3LYP/6-311G(d,p)
N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS)--DFT/CAM-B3LYP/6-311++G(d,p)
4-fluoro-4-hydroxybenzophenone-368.02 x 10⁻³¹ωB97XD/6311++G(d,p)
FCO-2FR1 based derivative (FD2)20.04911.22 x 10⁻²⁷B3LYP/6-311G(d,p)
NAOP-12-0.713 x 10⁻³⁰-
NEMKH-12-0.8609 x 10⁻³⁰-
Urea (reference)-0.3728 x 10⁻³⁰-

Structure Activity Relationship Sar Investigations of 4 4 Bromo 1h Pyrazol 1 Yl Phenol Derivatives

Role of the Bromo-Substituent at Pyrazole (B372694) C-4 in Modulating Bioactivity

The bromine atom at the C-4 position of the pyrazole ring is a key modulator of the molecule's physicochemical properties and, consequently, its biological activity. Halogens, such as bromine, can influence a compound's lipophilicity, electronic character, and metabolic stability, all of which are critical for its interaction with biological targets. researchgate.net

Research into pyrazole derivatives has shown that the presence and nature of a substituent at the C-4 position can be a determining factor for a compound's potency and selectivity. For instance, in a series of pyrazole derivatives tested for trypanocidal activity, the introduction of a bromine atom at a comparable position on an attached phenyl ring led to a significant increase in activity. nih.gov Similarly, studies on the cytotoxicity of pyrazole derivatives have indicated that the presence of two bromo groups on the pyrazole ring can enhance cytotoxic effects. banglajol.info

The bromo-substituent's influence can be attributed to several factors. Its electron-withdrawing nature can alter the electron density of the pyrazole ring, affecting its interactions with target proteins. encyclopedia.pub Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. The size and lipophilicity of the bromine atom can also provide a better fit into hydrophobic pockets of target enzymes or receptors.

The following table illustrates the impact of substituents on the bioactivity of a series of pyrazole derivatives, highlighting the significant effect of the bromo group.

CompoundSubstituent at Phenyl Ring (analogous to Pyrazole C-4)Trypanocidal Activity (pIC50)
3hF4.19
3lOCH34.14
3gCl5.22
3jBr5.56

Influence of the Phenolic Hydroxyl Group on Molecular Interactions and Biological Response

The phenolic hydroxyl (-OH) group is a crucial functional group that can significantly influence the biological profile of 4-(4-Bromo-1H-pyrazol-1-yl)phenol through its ability to form hydrogen bonds. This group can act as both a hydrogen bond donor and acceptor, facilitating interactions with amino acid residues in the active sites of target proteins. nih.gov

In many biologically active compounds, a phenolic hydroxyl group is essential for activity. For example, in a study of 2-[5-(4-Hydroxy-phenyl)-1-phenyl-1H-pyrazol-3-yl]phenol, an intramolecular O-H···N hydrogen bond was observed, which influences the relative conformation of the rings. nih.gov Such intramolecular interactions can pre-organize the molecule into a conformation that is favorable for binding to its biological target. Furthermore, intermolecular hydrogen bonds are critical for the anchoring of a ligand within a receptor's binding pocket. irb.hr

The introduction of an ortho-hydroxyl group on a related 4,5-dihydro-1H-pyrazole skeleton was found to reinforce anti-tumor activity, underscoring the strategic importance of this functional group. plos.org

Importance of Pyrazole Ring Nitrogen Atoms for Ligand-Target Recognition

The two adjacent nitrogen atoms within the pyrazole ring are fundamental to its chemical character and its ability to interact with biological targets. One nitrogen atom is of a pyrrole-type (a proton donor in its N-H tautomeric form), while the other is of a pyridine-type (a proton acceptor), allowing the pyrazole ring to engage in a variety of hydrogen bonding patterns. researchgate.net

The ability of the pyrazole core to act as a scaffold for arranging substituents in a specific three-dimensional orientation is crucial for ligand-target recognition. In a study of pyrazol-4-yl-pyridine derivatives as allosteric modulators, the pyrazole core was essential for the compounds' ability to bind to the M4 muscarinic acetylcholine (B1216132) receptor and modulate its activity. nih.gov This highlights that the pyrazole ring itself, and not just its substituents, plays an active role in the biological effect.

The involvement of the pyrazole nitrogens in forming coordination complexes with metal ions is also a well-established aspect of their chemistry, which can be relevant for their mechanism of action in certain biological systems, such as metalloenzymes.

Strategic Derivatization and Scaffold Modification for Targeted Biological Profiles

Strategic derivatization of the this compound scaffold is a key approach to developing new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. Modifications can be targeted to the three main components of the molecule: the bromo-substituent, the phenolic ring, and the pyrazole ring.

One common strategy involves the Suzuki cross-coupling reaction, where the bromine atom at C-4 is replaced with various aryl or heteroaryl groups to explore new interactions with the target protein. arabjchem.org This approach allows for the introduction of a wide range of substituents to probe the steric and electronic requirements of the binding site.

The phenolic hydroxyl group can be modified through etherification or esterification to alter the compound's solubility, lipophilicity, and metabolic stability. taylorfrancis.comacs.org For example, converting the hydroxyl group to a methoxy (B1213986) group can increase lipophilicity and may lead to improved cell membrane permeability.

Derivatization of the pyrazole ring, for instance by N-alkylation, can also be used to modulate the compound's properties. plos.org Furthermore, more complex modifications can involve the fusion of the pyrazole ring with other heterocyclic systems to create novel scaffolds with unique biological activities. The synthesis of pyrazole piperazine (B1678402) amide derivatives of myricetin, for example, was shown to enhance antifungal activity. mdpi.com

The following table presents a selection of derivatives of a related 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol scaffold and their inhibitory activity against B-Raf kinase, illustrating how systematic modifications can lead to the identification of potent inhibitors.

CompoundSubstituent on Phenyl Ring at C-3B-RafV600E IC50 (µM)
C134-F>10
C144-Cl5.43
C154-Br3.21
C174-OCH3>10
C63-Br, 4-OH0.15

These examples underscore the power of SAR-guided drug design in optimizing the biological profile of the this compound scaffold for various therapeutic applications.

In Silico Approaches for Biological Target Interaction Studies

Molecular Docking Simulations for Ligand-Protein Binding Affinity and Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for understanding the structural basis of a compound's biological activity.

Molecular docking studies on derivatives of 4-(4-Bromo-1H-pyrazol-1-yl)phenol have successfully predicted their binding modes within the active sites of various protein targets. These simulations identify key amino acid residues that form crucial interactions, such as hydrogen bonds and hydrophobic interactions, which stabilize the ligand-protein complex.

For instance, a series of 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives were docked into the active site of B-Raf kinase (PDB Code: 3PSD). plos.org The simulations revealed that the ortho-hydroxyl group on the phenol (B47542) ring, a key feature shared with the parent compound, is vital for potent inhibitory activity. This group often acts as a hydrogen bond donor or acceptor, anchoring the molecule within the binding pocket. plos.org

In another study, docking simulations of pyrazoline derivatives with acetylcholinesterase (AChE) showed that specific substitutions on the phenyl ring at position 5 influenced binding. acs.org Halogenated substitutions, including bromo-substituents, were found to be effective, with a 3-bromo substitution being more effective than 2- or 4-bromo substitutions in some cases. acs.org

Similarly, studies on pyrazole (B372694) derivatives as inhibitors of DNA gyrase from S. aureus and B. subtilis have utilized docking to understand binding interactions. benthamdirect.com These simulations help to visualize how the pyrazole scaffold and its substituents fit within the enzyme's active site, guiding the design of more potent antibacterial agents. benthamdirect.com

Table 1: Predicted Interacting Residues for Pyrazole Derivatives with Biological Targets

Derivative Class Target Protein Key Interacting Residues Type of Interaction
2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol B-Raf Kinase Not specified in abstract Hydrogen bonding involving ortho-hydroxyl group
4-(3-(4-Bromophenyl)-5-(polymethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamides Acetylcholinesterase (AChE) Not specified in abstract Not specified

This table is populated with generalized findings from the cited literature. Specific residue interactions were not detailed in the provided search results.

A critical output of molecular docking simulations is the estimation of the binding energy, which quantifies the affinity of a ligand for its target. A more negative binding energy typically indicates a more stable and favorable interaction. These calculated energies often correlate with experimentally determined inhibition constants like IC₅₀ (the concentration of an inhibitor required to reduce a biological activity by 50%) or Kᵢ (the inhibition constant).

For a series of 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives targeting B-Raf kinase, one compound (C6) demonstrated a potent IC₅₀ value of 0.15 µM. plos.org This strong experimental activity was supported by docking simulations which helped to rationalize the structure-activity relationship (SAR) observed in the series. plos.org

In the context of neurodegenerative diseases, a derivative, 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide, was identified as a potent acetylcholinesterase (AChE) inhibitor with a Kᵢ value of 37.7 ± 14.4 nM. acs.org

Furthermore, certain 4-bromo-2-(...-dihydro-1H-pyrazol-5-yl) phenol derivatives have shown strong inhibitory activity against bacterial DNA gyrases, with IC₅₀ values as low as 0.18 µg/mL against B. subtilis DNA gyrase. benthamdirect.com

Table 2: Binding Energies and Inhibition Data for this compound Derivatives

Derivative Target Calculated Binding Affinity (ΔG) Experimental Inhibition
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide Acetylcholinesterase (AChE) Not Available Kᵢ = 37.7 ± 14.4 nM acs.org
Derivative C6 (a 2-(1,3-diaryl- 4,5-dihydro-1H-pyrazol-5-yl)phenol) B-RafV600E Kinase Not Available IC₅₀ = 0.15 µM plos.org
Derivative 3h (a 4-bromo-2-(...-dihydro-1H-pyrazol-5-yl) phenol) S. aureus DNA gyrase Not Available IC₅₀ = 0.25 µg/mL benthamdirect.com

Identification of Putative Biological Targets and Pathways

In silico studies are instrumental in identifying potential biological targets for novel compounds. For derivatives of this compound, these computational approaches have suggested several promising targets and associated pathways.

The pyrazole scaffold is recognized for its wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. nih.govnih.gov Computational screening and docking have helped to pinpoint specific enzymes and receptors that mediate these effects.

Key putative targets identified for various bromo-pyrazole derivatives include:

B-Raf Kinase: This enzyme is a key component of the RAS-RAF-MEK-ERK signaling pathway, which is often hyper-activated in cancers like melanoma. nih.gov Docking studies have shown that pyrazole-phenol compounds can act as inhibitors of the mutated B-RafV600E form, suggesting their potential as anti-cancer agents. plos.org

DNA Gyrase: This essential bacterial enzyme is a validated target for antibiotics. The inhibition of DNA gyrase by certain pyrazole derivatives indicates their potential application in combating bacterial infections. benthamdirect.com

Acetylcholinesterase (AChE): As a key enzyme in the cholinergic nervous system, AChE is a major target for the symptomatic treatment of Alzheimer's disease. The potent inhibition of AChE by pyrazoline derivatives highlights their potential in addressing neurodegenerative disorders. acs.org

Monoamine Oxidase B (MAO-B): This enzyme is involved in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for Parkinson's disease and depression. Some pyrazole derivatives have been identified as promising MAO-B inhibitors. nih.gov

Mechanistic Insights into Receptor Agonism/Antagonism or Enzyme Inhibition

By providing a static picture of the ligand-protein complex, molecular docking offers mechanistic insights into how a compound exerts its effect. The predicted binding pose can explain whether a compound acts as an inhibitor of an enzyme or as an agonist or antagonist of a receptor.

For enzyme inhibition, docking simulations on pyrazole derivatives targeting B-Raf kinase and DNA gyrase illustrate how these molecules occupy the active site, often mimicking the binding of the natural substrate or a cofactor. plos.orgbenthamdirect.com The interactions formed, such as hydrogen bonds with key catalytic residues or hydrophobic interactions that fill the binding pocket, prevent the enzyme from carrying out its normal function. The presence of an ortho-hydroxyl group on the phenol ring in B-Raf inhibitors, for example, was shown to be crucial for reinforcing their anti-tumor activity by forming key interactions within the enzyme's active site. plos.org

In the case of receptor modulation, while direct studies on receptor agonism/antagonism for this compound are not prevalent in the provided results, the principles remain the same. Docking can predict whether a compound stabilizes the active (agonist) or inactive (antagonist) conformation of a receptor. For example, studies on pyrazole-based androgen receptor (AR) antagonists have shown that specific substitutions can lead to potent inhibitory activity, which is crucial for treating prostate cancer. oncternal.com Although a different pyrazole series, this demonstrates how in silico models can elucidate the mechanism of antagonism.

In Vitro Biological Activity Evaluation and Mechanistic Insights Excluding Clinical Human Trial Data

Enzyme Inhibition Assays

The inhibitory effects of 4-(4-Bromo-1H-pyrazol-1-yl)phenol derivatives have been assessed against several key enzymes involved in metabolic and disease processes.

Inhibition of Relevant Metabolic Enzymes

Derivatives of this compound have demonstrated notable inhibitory activity against enzymes critical to carbohydrate metabolism and purine (B94841) catabolism.

α-Amylase and α-Glucosidase: These enzymes are crucial for the digestion of carbohydrates. Inhibition of α-amylase and α-glucosidase is a key therapeutic strategy for managing type 2 diabetes. Certain pyrazole (B372694) derivatives have shown significant inhibitory potential against α-amylase. For instance, some synthesized dihydropyrazole derivatives have been identified as potent α-amylase inhibitors. researchgate.net One particular thiazolidin-4-one derivative incorporating a pyrazole moiety exhibited remarkable α-amylase inhibition, with one compound showing 90.04% inhibition at a concentration of 100 μg/mL. nih.gov

Xanthine (B1682287) Oxidase (XO): This enzyme plays a central role in the metabolic pathway that breaks down purines into uric acid. Elevated levels of uric acid can lead to hyperuricemia and gout. Phenyl pyrazoles are among the classes of compounds reported to be inhibitors of xanthine oxidase. tandfonline.com Research has shown that N1-acetyl pyrazoline derivatives can effectively inhibit xanthine oxidase, with the potency influenced by substituents on the aryl rings. tandfonline.com

Modulation of Specific Target Enzymes

The inhibitory activity of this compound derivatives extends to enzymes that are specific targets in infectious diseases and inflammatory conditions.

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1): DprE1 is an essential enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, making it a prime target for antitubercular drugs. Both covalent and non-covalent inhibitors of DprE1 have been developed. nih.gov Benzothiazinone (BTZ) inhibitors, which share structural similarities with pyrazole derivatives, have demonstrated potent, nanomolar-level inhibition of DprE1. nih.gov

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for inflammation and pain. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Diaryl heterocycles, including pyrazole derivatives like celecoxib, are well-known selective COX-2 inhibitors. acs.org Studies on novel 1,5-diaryl pyrazole derivatives have shown that compounds with halogen substitutions, such as bromo and chloro groups, exhibit better COX-2 inhibition compared to those with methoxy (B1213986) groups. mdpi.com

Carbonic Anhydrase (CA): Carbonic anhydrases are a family of enzymes involved in various physiological processes. Certain CA isoforms, such as CA IX and XII, are associated with tumors. nih.govnih.gov Research on pyrazole derivatives has revealed their potential as inhibitors of human carbonic anhydrase (hCA) I and II isoforms. researchgate.net Specifically, a series of 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides demonstrated good inhibition profiles against hCA IX and XII. nih.gov

Antimicrobial Activity Studies

Derivatives of this compound have been extensively evaluated for their effectiveness against a variety of microorganisms, including bacteria and fungi.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Numerous studies have highlighted the potential of pyrazole derivatives as antibacterial agents, effective against both Gram-positive and Gram-negative bacteria. nih.gov

A series of novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives were synthesized, with one compound showing significant activity against Bacillus subtilis, Staphylococcus aureus, and Pseudomonas fluorescens with MIC values of 0.39, 0.78, and 1.562 μg/mL, respectively. This compound was also found to strongly inhibit DNA gyrase in S. aureus and B. subtilis. benthamdirect.com

In another study, pyrazole derivatives were tested against Escherichia coli, Klebsiella–Enterobacter spp., and Staphylococcus aureus. Some compounds showed inhibitory effects against E. coli and Klebsiella–Enterobacter spp. nih.gov

The incorporation of electron-withdrawing groups like bromo, nitro, and hydroxy on pyrazole-clubbed imino phenyl derivatives has been shown to result in excellent activity against various bacterial strains. ajpp.in

A study on 4-(4-bromophenyl)-thiazol-2-amine derivatives demonstrated their antimicrobial potential. researchgate.net

The table below summarizes the antibacterial activity of selected pyrazole derivatives.

Compound/Derivative ClassBacterial StrainActivity (MIC/IC50)Reference
4-bromo-2-(3-methyl-1-(p-tolylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenolBacillus subtilis ATCC 66330.39 µg/mL benthamdirect.com
Staphylococcus aureus ATCC 65380.78 µg/mL benthamdirect.com
Pseudomonas fluorescens ATCC 135251.562 µg/mL benthamdirect.com
Pyrazole-clubbed imino phenyl derivatives with bromo groupVarious bacterial strainsExcellent activity ajpp.in
Imidazo-pyridine substituted pyrazole derivativesGram-negative and Gram-positive strains<1 µg/mL (MBC) nih.gov
Pyrazole-thiazole hybrids with hydrazone moietyStaphylococcus aureus, Klebsiella planticola1.9/7.8 µg/mL (MIC/MBC), IC50 11.8 µM nih.gov

Antifungal Activity Assessment

The antifungal properties of pyrazole derivatives have also been investigated, showing promise against various fungal pathogens.

Pyrazole-clubbed imino phenyl derivatives have displayed outstanding antifungal activity, with one derivative showing a Minimum Inhibitory Concentration (MIC) of 0.2 μg/mL against Aspergillus niger, which was more potent than the standard drug fluconazole. These compounds also exhibited good activity against Candida albicans with an MIC of 50 μg/mL. ajpp.in

A study focusing on pyrazoline derivatives against Candida species found that one compound, 2-(5-(3-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol, showed moderate antifungal activity against C. albicans, C. glabrata, and C. krusei. ugm.ac.id

Hybrid thiazole–pyridine derivatives, including a 4-(4-bromophenyl) derivative, were found to be effective against Candida albicans, with some showing a MIC value of 0.15 mM. nih.gov

The table below presents the antifungal activity of selected pyrazole derivatives.

Compound/Derivative ClassFungal StrainActivity (MIC)Reference
Pyrazole-clubbed imino phenyl derivativeAspergillus niger0.2 µg/mL ajpp.in
Candida albicans50 µg/mL ajpp.in
2-(5-(3-Bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenolCandida albicans200 µM ugm.ac.id
Candida glabrata100 µM ugm.ac.id
Candida krusei100 µM ugm.ac.id
4-(4-bromophenyl)-2-(pyridin-2-yl)thiazoleCandida albicans0.15 mM nih.gov

Antitubercular Activity Investigations

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Pyrazole derivatives have been identified as a promising class of compounds in this regard. globalresearchonline.netnih.gov

Chalcones containing a pyrazole moiety have been synthesized and tested for their activity against Mycobacterium tuberculosis H37Rv. Aryl chalcones with a p-Br-phenyl group showed an IC90 value of 28 µM. mdpi.com

A pyrazole derivative, (5-(4-bromophenyl)-1H-pyrazol-3-yl)-methanol, exhibited significant antitubercular activity with a MIC value of 25 µM. globalresearchonline.net

Another study reported that a pyrazole derivative with a p-bromophenyl group at the N1 position was very active against M. tuberculosis H37Rv. globalresearchonline.net

Inhibition of Biofilm Formation

The ability of a compound to interfere with biofilm formation is a critical aspect of antimicrobial research. Biofilms are structured communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.

While direct studies on the biofilm inhibition properties of this compound are not extensively detailed in the available research, related pyrazole derivatives have shown significant activity. For instance, a study on 4,5-dihydro-1H-pyrazole-1-carboximidamide hydrochloride substituted with a bromophenyl group demonstrated notable antibiofilm activity against Salmonella spp. researchgate.net. This bromophenyl-substituted pyrazoline, at a concentration of 250 µg/mL, was able to reduce biofilm formation by 3.8–5.2 log10 researchgate.net. The efficacy of such halogenated compounds is often attributed to their ability to alter the bacterial surface affinity and penetrate the biofilm's extracellular matrix researchgate.net. Other research has highlighted that pyrazole derivatives can be potent inhibitors of biofilm formation in bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with some derivatives showing superior or comparable efficacy to standard antibiotics like Ciprofloxacin acs.org. The presence of a bromo group on the phenyl ring is often considered a favorable feature for antibiofilm activity researchgate.netscispace.com.

Antioxidant Activity Profiling

Antioxidant activity is a key measure of a compound's ability to neutralize harmful free radicals, which are implicated in a variety of diseases. The antioxidant potential of phenolic compounds and pyrazole derivatives is often evaluated through several standard assays.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are commonly used to evaluate the ability of a compound to act as a free radical scavenger by donating a hydrogen atom or an electron. nih.govnih.gov The phenolic hydroxyl (-OH) group present in this compound is a key structural feature that suggests potential antioxidant activity, as phenols are well-known for their ability to donate a hydrogen atom to free radicals, thereby stabilizing them.

Studies on various phenolic and pyrazole derivatives have demonstrated significant scavenging activities in both DPPH and ABTS assays. nih.govnih.gov For example, various pure chemical compounds, including phenolics, have been tested, with results often expressed as IC50 values, which indicate the concentration required to scavenge 50% of the radicals. nih.gov While specific IC50 values for this compound are not available, the general class of phenolic compounds exhibits a wide range of activities, influenced by the number and position of hydroxyl groups and other substituents on the aromatic ring. nih.govnih.gov

The Ferric Reducing Antioxidant Power (FRAP) assay directly measures the ability of a substance to reduce ferric (Fe³⁺) iron to ferrous (Fe²⁺) iron. This reduction potential is a significant indicator of a compound's antioxidant capacity. The assay results in the formation of a colored ferrous complex, with the intensity of the color being proportional to the antioxidant content. cellbiolabs.com

The antioxidant power is typically quantified by comparing the sample's absorbance change to that of a known standard, like ferrous sulfate (B86663) (FeSO₄), and is often expressed as Fe²⁺ equivalents. cellbiolabs.comresearchgate.net Phenolic compounds are known to perform well in FRAP assays due to their electron-donating capabilities. researchgate.net Although direct FRAP data for this compound is not specified in the reviewed literature, related bromo-phenolic derivatives have been recognized for their significant antioxidant capacity. researchgate.net

Anti-inflammatory Activity Determination

The anti-inflammatory properties of pyrazole derivatives are well-documented, with many compounds in this class acting as inhibitors of key inflammatory mediators. The presence of the pyrazole ring is a core feature of several non-steroidal anti-inflammatory drugs (NSAIDs).

In vitro anti-inflammatory activity can be assessed through methods like the protein denaturation assay, where the ability of a compound to prevent the denaturation of proteins like bovine serum albumin (BSA) is measured. mdpi.com Studies on various diaryl pyrazole derivatives have shown significant inhibition of protein denaturation. mdpi.com Furthermore, the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform which is upregulated during inflammation, is a key mechanism for many anti-inflammatory drugs. mdpi.com

Research on complex pyrazoline derivatives containing a 4-bromophenyl moiety has demonstrated excellent anti-inflammatory activity. scispace.com For instance, a diaryl pyrazole derivative with a 4-bromo substitution (compound T5) exhibited potent COX-2 inhibition with an IC50 value of 0.781 µM. mdpi.com This highlights the potential contribution of the bromo-phenyl-pyrazole scaffold to anti-inflammatory effects.

Anticancer/Antiproliferative Activity Against Cancer Cell Lines

The pyrazole scaffold is a prominent feature in many compounds developed for cancer therapy. These derivatives can induce anticancer effects through various mechanisms, including the inhibition of cell proliferation and the induction of apoptosis (programmed cell death). researchgate.netresearchgate.net

The cytotoxic effects of novel compounds are typically evaluated against a panel of human cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. Results are often reported as IC50 values, representing the concentration of the compound that inhibits cell growth by 50%.

While direct cytotoxic data for this compound is limited, research on related structures provides valuable insights. For example, a study on curcumin-based anticancer agents identified a (1E,4E)-1,5-bis(4-bromo-1-methyl-1H-pyrazol-3-yl)penta-1,4-dien-3-one derivative as having promising in vitro potency against prostate and cervical cancer cell lines. nih.gov Another study on pyrazoline derivatives reported that a 4-bromo, 4'-chloro pyrazoline analog of curcumin (B1669340) showed significantly enhanced cytotoxicity against HeLa cervical cancer cells compared to curcumin itself, with an IC50 value of 8.7 µg/mL. researchgate.net Similarly, various pyrazoline derivatives have been shown to be effective against the HepG-2 human liver cancer cell line. mdpi.com These findings underscore the potential of the bromo-pyrazole moiety as a pharmacophore in the design of new anticancer agents.

Future Research Directions and Potential Academic Applications

Rational Design and Synthesis of Next-Generation Analogues

The future of drug discovery involving the 4-(4-bromo-1H-pyrazol-1-yl)phenol core lies in the rational design and synthesis of next-generation analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.gov The inherent versatility of the pyrazole (B372694) ring allows for strategic modifications at multiple positions. nih.gov

Key synthetic strategies will continue to employ cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce diverse aryl or heteroaryl groups at the 4-position of the pyrazole ring, displacing the bromine atom. This was demonstrated in the synthesis of various diarylpyrazole derivatives from a 4-bromo-1H-pyrazole intermediate. arabjchem.org Future work will likely explore a wider array of boronic acids and other organometallic reagents to generate extensive libraries of analogues.

Furthermore, modifications to the phenyl ring attached to the pyrazole nitrogen are crucial. Structure-activity relationship (SAR) studies have shown that substitutions on this ring significantly influence biological activity. nih.govplos.org For instance, the introduction of groups like trifluoromethyl, chloro, or methoxy (B1213986) can alter the molecule's interaction with biological targets. nih.govplos.org The synthesis of analogues with different substitution patterns on this phenol (B47542) ring will be a key area of investigation. One study successfully synthesized a series of 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives, highlighting the feasibility of modifying this part of the scaffold. plos.org

The rational design of these new analogues will be heavily guided by computational modeling to predict their binding affinities and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, ensuring that synthetic efforts are focused on the most promising candidates. nih.gov

Table 1: Examples of Synthesized Analogues and Precursors

Compound/Intermediate NameStarting MaterialReaction TypeReported YieldReference
4-(1-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl)phenol4-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrazoleSuzuki cross-coupling77% arabjchem.org
4-bromo-2-(3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol4-bromo-2-((E)-3-(4-chlorophenyl)acryloyl)phenolCyclization with phenylhydrazine (B124118)53% plos.org
4-bromo-2-(3-(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol4-bromo-2-((E)-3-(4-bromophenyl)acryloyl)phenolCyclization with phenylhydrazine52% plos.org
4-bromo-2-(3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol4-bromo-2-((E)-3-(4-methoxyphenyl)acryloyl)phenolCyclization with phenylhydrazine56% plos.org
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate2-bromo-2-methylpropanoic acidAlkylation and BrominationN/A

Advanced Computational Modeling for Predictive SAR and Lead Optimization

Advanced computational modeling is an indispensable tool for accelerating the drug discovery process for pyrazole-based compounds. Techniques such as molecular docking, Density Functional Theory (DFT), and quantitative structure-activity relationship (QSAR) studies are pivotal for predicting biological activity and optimizing lead compounds. plos.orgresearchgate.netnih.govrsc.org

Molecular docking simulations are used to predict the binding modes of pyrazole derivatives within the active sites of target proteins. nih.govsemanticscholar.org For example, docking studies on pyrazolyl-phenol derivatives targeting B-Raf kinase helped to elucidate the probable binding interactions and poses. plos.org Future research will utilize more sophisticated docking protocols and scoring functions to improve the accuracy of binding affinity predictions for novel analogues of this compound.

DFT calculations provide deep insights into the electronic properties of molecules, such as orbital energies (HOMO-LUMO) and electrostatic potential maps, which are crucial for understanding their reactivity and intermolecular interactions. researchgate.net Such studies have been successfully applied to other pyrazole derivatives to correlate their structural features with experimental findings. researchgate.netrsc.org

3D-QSAR modeling establishes a mathematical relationship between the three-dimensional properties of a series of molecules and their biological activity. A 3D-QSAR model was successfully built for a series of 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives to guide the design of more potent inhibitors. plos.org Future work will involve developing robust and predictive QSAR models for various biological targets of interest. In silico ADMET prediction is another critical computational tool that helps to identify candidates with favorable drug-like properties early in the discovery pipeline, reducing late-stage attrition. semanticscholar.orgmdpi.com

Table 2: Application of Computational Methods in Pyrazole Research

Computational MethodApplicationPredicted PropertiesReference(s)
Molecular DockingBinding mode analysisBinding affinity, protein-ligand interactions plos.orgnih.govsemanticscholar.org
Density Functional Theory (DFT)Electronic structure analysisHOMO-LUMO gap, molecular electrostatic potential, reactivity researchgate.netrsc.org
3D-QSARLead optimizationCorrelation of 3D properties with biological activity plos.org
In Silico ADMETPharmacokinetic profilingAbsorption, Distribution, Metabolism, Excretion, Toxicity semanticscholar.orgmdpi.com

Exploration of Novel Biological Pathways and Multi-Targeting Strategies

A significant future direction for research on this compound analogues is the exploration of novel biological pathways and the rational design of multi-targeted agents. The pyrazole scaffold is recognized as a "privileged structure" capable of interacting with a wide range of biological targets, particularly protein kinases. nih.govmdpi.com

Recent research has highlighted the potential of pyrazole derivatives as multi-targeted kinase inhibitors. For instance, a series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives were shown to potently inhibit Janus kinases (JAK2/3) and Aurora kinases (A/B) simultaneously. nih.gov This suggests that analogues of this compound could be designed to modulate multiple signaling pathways implicated in diseases like cancer. nih.govresearchgate.net The development of inhibitors that target multiple kinases, such as VEGFR and Src family kinases, is a promising strategy to overcome drug resistance. nih.gov

Beyond oncology, pyrazole-based compounds are being investigated for other therapeutic areas. For example, pyrazoline derivatives are being explored as potential treatments for neurodegenerative disorders through the inhibition of enzymes like acetylcholinesterase (AChE). acs.org A study on pyrazoline-containing benzenesulfonamides identified a potent AChE inhibitor, demonstrating the potential of this scaffold in neurology. acs.org Future research could screen this compound derivatives against a panel of enzymes and receptors involved in various pathologies, including inflammatory and metabolic disorders.

Development of Sustainable Synthetic Routes for Scalable Production

The development of environmentally benign and scalable synthetic methods is crucial for the practical application of promising pharmaceutical compounds. benthamdirect.comresearchgate.net Future academic and industrial research will increasingly focus on "green chemistry" approaches for the synthesis of this compound and its analogues.

Conventional methods for pyrazole synthesis often involve harsh reaction conditions and hazardous solvents. benthamdirect.comtandfonline.com Greener alternatives are being actively developed, including:

Catalyst-free and Solvent-free Reactions: One-pot, three-component reactions under solvent-free conditions, sometimes using an ionic liquid like tetrabutylammonium (B224687) bromide as a reaction medium, offer a more sustainable approach. tandfonline.comnih.gov

Use of Greener Solvents and Oxidants: The replacement of hazardous organic solvents with water or the use of air as a green oxidant are key strategies. researchgate.netorganic-chemistry.org A copper-promoted aerobic oxidative cycloaddition for pyrazole synthesis using air as the oxidant has been reported, showcasing high atom economy and regioselectivity. organic-chemistry.orgresearchgate.net Ruthenium-catalyzed reactions in the presence of air have also been developed for the synthesis of N-arylpyrazoles. rsc.org

Energy-Efficient Methods: Techniques like microwave and ultrasonic-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. benthamdirect.comresearchgate.net

Flow Chemistry: Continuous flow chemistry offers improved control over reaction parameters, enhanced safety, and easier scalability. mdpi.com The synthesis of pyrazole derivatives has been successfully demonstrated using flow setups, dramatically reducing reaction times from hours to minutes. mdpi.com

These sustainable methodologies not only reduce the environmental impact of chemical synthesis but also often lead to higher efficiency and cost-effectiveness, which are critical for the large-scale production of new drug candidates. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.